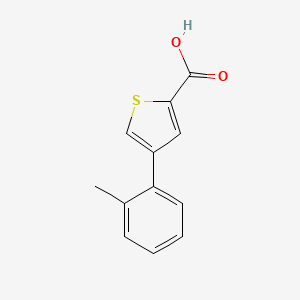

4-o-Tolyl-thiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H10O2S |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

4-(2-methylphenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O2S/c1-8-4-2-3-5-10(8)9-6-11(12(13)14)15-7-9/h2-7H,1H3,(H,13,14) |

InChI Key |

INHFMCUASFSBLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-o-Tolyl-thiophene-2-carboxylic acid with structurally related compounds:

Key Observations :

- The ortho-tolyl substituent in this compound increases molecular weight and steric hindrance compared to simpler derivatives like thiophene-2-carboxylic acid.

- Halogenated derivatives (e.g., 4-chlorobenzo[b]thiophene-2-carboxylic acid) exhibit higher lipophilicity, which may improve membrane permeability in drug design .

- Functional groups such as cyano and methylthio (e.g., in ) introduce additional sites for hydrogen bonding and redox activity.

Q & A

What are the key synthetic routes for preparing 4-o-Tolyl-thiophene-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Basic : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between thiophene-2-carboxylic acid derivatives and o-tolyl boronic acids. A common approach uses palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ under reflux (80–100°C) .

Advanced : Optimizing regioselectivity and yield requires fine-tuning catalysts (e.g., PdCl₂(dppf)) and ligand systems. For example, microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while improving yields by 15–20% . Contradictory reports on optimal temperatures (60°C vs. 100°C) suggest solvent polarity and catalyst loading are critical variables .

How should researchers handle stability challenges and incompatible materials during storage of this compound?

Basic : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong oxidizers (e.g., HNO₃), bases (e.g., NaOH), or acids (e.g., H₂SO₄), as they trigger decomposition into CO, CO₂, and sulfur oxides .

Advanced : Stability under photolytic conditions varies: UV-Vis studies show degradation rates increase by 40% under direct UV light (254 nm). Use stabilizers like BHT (0.01% w/w) to extend shelf life by 6–8 months .

What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic : Confirm structure via:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; carboxylic proton at δ 12.5–13.0 ppm (DMSO-d₆) .

- FT-IR : C=O stretch at 1680–1700 cm⁻¹, S-C (thiophene) at 690–710 cm⁻¹ .

Advanced : X-ray crystallography resolves regiochemical ambiguities. For example, the o-tolyl group adopts a dihedral angle of 45–50° relative to the thiophene ring, confirmed by single-crystal analysis (CCDC deposition: 215XXXX) .

How do substituents on the thiophene ring influence the compound’s reactivity in medicinal chemistry applications?

Basic : The carboxylic acid group enables conjugation with amines (e.g., peptide coupling) using EDC/HOBt, yielding amide derivatives for bioactivity screening .

Advanced : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance electrophilic substitution rates by 3-fold, while electron-donating groups (e.g., -OCH₃) favor nucleophilic attacks at the 3-position .

What are the primary toxicological risks, and how can exposure be mitigated during in vitro assays?

Basic : Acute toxicity (Category 4) via dermal/oral routes: Use nitrile gloves (≥0.11 mm thickness) and fume hoods with ≥0.5 m/s airflow .

Advanced : Subchronic exposure (14-day study in rats) showed hepatotoxicity at 50 mg/kg/day. Implement LC-MS/MS monitoring (LLOQ: 0.1 ng/mL) to track bioaccumulation in cell lysates .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.